Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 255828-29-6
VCID: VC3724230
InChI: InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3
SMILES: COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O
Molecular Formula: C11H8O4S
Molecular Weight: 236.25 g/mol

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

CAS No.: 255828-29-6

Cat. No.: VC3724230

Molecular Formula: C11H8O4S

Molecular Weight: 236.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate - 255828-29-6

Specification

CAS No. 255828-29-6
Molecular Formula C11H8O4S
Molecular Weight 236.25 g/mol
IUPAC Name methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Standard InChI InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3
Standard InChI Key RZYUUAQLLIBFPT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O
Canonical SMILES COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O

Introduction

Chemical Identity and Properties

Nomenclature and Identification

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate is identified by the CAS Registry Number 255828-29-6, which serves as its unique identifier in chemical databases and literature . The compound is referenced under several alternative names in scientific literature, including:

  • METHYL 3-(5-FORMYL-2-FURYL)-2-THIOPHENECARBOXYLATE

  • 3-(5-formyl-2-furanyl)-2-thiophenecarboxylic acid methyl ester

  • 3-(5-Formyl-furan-2-yl)-thiophene-2-carboxylic acid methyl ester

  • 2-Thiophenecarboxylic acid, 3-(5-formyl-2-furanyl)-, methyl ester

  • Methyl 3-(5-methanoylfuran-2-yl)thiophene-2-carboxylate

  • Methylformylfurylthiophenecarboxylate

These nomenclature variations reflect different systematic naming approaches while describing the same molecular structure.

Physical and Chemical Properties

The compound possesses defined physical and chemical properties that characterize its behavior and reactivity. Table 1 summarizes the key physical and chemical properties of methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate based on available data.

Table 1: Physical and Chemical Properties of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

PropertyValueReference
Molecular FormulaC11H8O4S
Molecular Weight236.24 g/mol
Melting Point118-119°C
Physical StateSolid at room temperature
CAS Number255828-29-6

The relatively high melting point (118-119°C) suggests significant intermolecular forces in the crystalline state, likely due to the presence of multiple functional groups capable of engaging in various non-covalent interactions including dipole-dipole interactions and potential hydrogen bonding through the carbonyl groups .

Structural Features

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate contains a complex heterocyclic structure with several key structural elements:

  • A thiophene ring with a sulfur heteroatom

  • A furan ring with an oxygen heteroatom

  • A methyl carboxylate (ester) group at position 2 of the thiophene ring

  • A formyl (aldehyde) group at position 5 of the furan ring

  • A direct connection between position 3 of the thiophene ring and position 2 of the furan ring

This structural arrangement creates an extended conjugated system spanning both aromatic heterocycles, with electron-withdrawing groups (the ester and aldehyde) positioned at opposite ends of the molecular framework. The conjugation between the two heteroaromatic rings likely influences the electronic density distribution throughout the molecule, potentially affecting its reactivity patterns and spectroscopic properties .

Synthetic Approaches and Reactivity

Reactivity Considerations

The presence of both aldehyde and ester functional groups in methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate creates sites for potential further transformations:

  • The aldehyde group can participate in numerous reactions including:

    • Nucleophilic additions

    • Reductions to primary alcohols

    • Oxidations to carboxylic acids

    • Condensation reactions (e.g., Wittig reactions, aldol condensations)

  • The methyl ester group provides opportunities for:

    • Hydrolysis to the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to primary alcohols or aldehydes

    • Amidation reactions with amines

The biheterocyclic core structure may also participate in electrophilic aromatic substitution reactions, although the regioselectivity would be influenced by the electronic effects of the existing substituents.

Applications and Research Significance

Related Compounds

The search results mention several structurally related compounds that may share similar applications or research contexts:

  • Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS: 169759-79-9) features a similar thiophene-2-carboxylate core with different substituents .

  • Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate (CAS: 1024448-98-3) contains the thiophene-2-carboxylate moiety with an aromatic substituent .

These related compounds suggest active research interest in thiophene carboxylate derivatives across multiple scientific domains.

Future Research Directions

Several promising research directions for methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate can be identified:

  • Comprehensive Spectroscopic Characterization: Detailed analysis using advanced spectroscopic techniques including 2D NMR methods, single-crystal X-ray diffraction, and computational modeling to fully elucidate its structural and electronic properties.

  • Structure-Activity Relationship Studies: Systematic investigation of the biological activities of this compound and its derivatives to identify potential therapeutic applications.

  • Electronic Properties Investigation: Experimental and theoretical studies of the electronic properties relevant to materials science applications, particularly in the context of conductive materials and optoelectronics.

  • Synthetic Methodology Development: Establishment of efficient and scalable synthetic routes to methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate and structurally related derivatives.

  • Catalytic Applications: Exploration of potential catalytic properties, particularly in the context of carbon-carbon bond formation reactions.

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